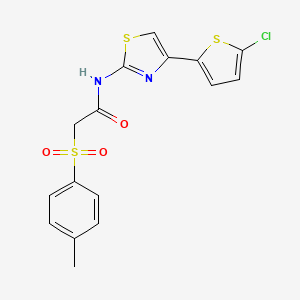

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide” is a small molecule that has gained attention in recent years due to its potential therapeutic applications. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group represents an important pharmacophoric feature .Molecular Structure Analysis

The molecular formula of a similar compound, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, is C17H15ClN2O3S3, and its molecular weight is 426.95.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . All reactions were monitored by thin layer chromatography (TLC) performed on 0.2 mm thick silica gel-aluminium backed plates .Physical And Chemical Properties Analysis

Thiophene, a core structure in the molecule, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

One major area of application for derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide is in the synthesis of compounds with potential antitumor activities. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity in vitro against a variety of human tumor cell lines. This research has led to the identification of compounds with considerable anticancer activity against specific cancer cell lines, highlighting the potential of these compounds as leads for the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Structure-Activity Relationships in Drug Design

The study of structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has also been a significant research application. Investigations into various 6,5-heterocyclic analogs aimed at improving metabolic stability have utilized derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide as key intermediates. These studies are essential for the rational design of more effective and stable therapeutic agents (Stec et al., 2011).

Anti-inflammatory and Analgesic Activities

Another research direction has focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives with significant anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutic agents for the treatment of inflammation and pain (Sunder & Maleraju, 2013).

Anticonvulsant Evaluation

Research on the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrates the potential of these compounds in epilepsy treatment. Such studies involve the synthesis of compounds followed by evaluation using animal models, contributing valuable information towards understanding the mechanism of action and efficacy of new anticonvulsant drugs (Nath et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S3/c1-10-2-4-11(5-3-10)25(21,22)9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOHFJUGSOXEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737668.png)

![[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737670.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737675.png)

![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)

![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)